molecular formula C20H12N2O5 B3748614 4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid

4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid

Cat. No.: B3748614
M. Wt: 360.3 g/mol
InChI Key: JUXQWLBAUAJWSD-UHFFFAOYSA-N
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Description

4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid is a complex organic compound that features a combination of heterocyclic structures, including pyridine and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Moiety: This step involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with an amine to form the isoindole ring.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with a pyridine derivative.

    Esterification and Hydrolysis: The final step involves esterification of the intermediate compound with benzoic acid, followed by hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid is unique due to its combination of pyridine and isoindole moieties, which confer distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(1,3-dioxo-2-pyridin-2-ylisoindol-5-yl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5/c23-18-15-9-8-14(27-13-6-4-12(5-7-13)20(25)26)11-16(15)19(24)22(18)17-3-1-2-10-21-17/h1-11H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXQWLBAUAJWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid
Reactant of Route 2
4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid
Reactant of Route 3
4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid
Reactant of Route 4
4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid

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